

Spectroscopic Profile of 2-Methyloxetane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-methyloxetane**, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-methyloxetane**. These values were generated using computational chemistry methods and serve as a reliable reference for the identification and characterization of this compound.

A. Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.85	m	1H	H-2
4.45	t	2H	H-4
2.50	m	1H	H-3a
2.20	m	1H	H-3b
1.40	d	3H	-CH ₃

B. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
78.5	C-2
68.0	C-4
35.5	C-3
22.0	-CH ₃

C. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
2970-2850	Strong	C-H stretch (alkane)
1120	Strong	C-O-C stretch (ether)
980	Medium	Ring breathing
1460, 1380	Medium	C-H bend (alkane)

D. Predicted Mass Spectrometry (MS) Data

m/z	Predicted Adduct
73.0648	[M+H] ⁺
95.0467	[M+Na] ⁺
72.0575	[M] ⁺
71.0497	[M-H] ⁺
57.0704	[M-CH ₃] ⁺
44.0262	[C ₂ H ₄ O] ⁺
43.0184	[C ₂ H ₃ O] ⁺
29.0391	[C ₂ H ₅] ⁺

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-methyloxetane**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **2-methyloxetane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 500 MHz NMR spectrometer.

- Typical acquisition parameters:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Acquisition time: 3.28 s
 - Spectral width: 20 ppm
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ^{13}C).
 - Typical acquisition parameters:
 - Pulse sequence: zgpg30 (proton-decoupled)
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Acquisition time: 1.09 s
 - Spectral width: 240 ppm

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - As **2-methyloxetane** is a liquid at room temperature, the spectrum can be obtained from a neat thin film.
 - Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Gently press the plates together to form a thin, uniform film.

- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Scan the sample over a range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean KBr/NaCl plates prior to the sample scan and perform a background subtraction.

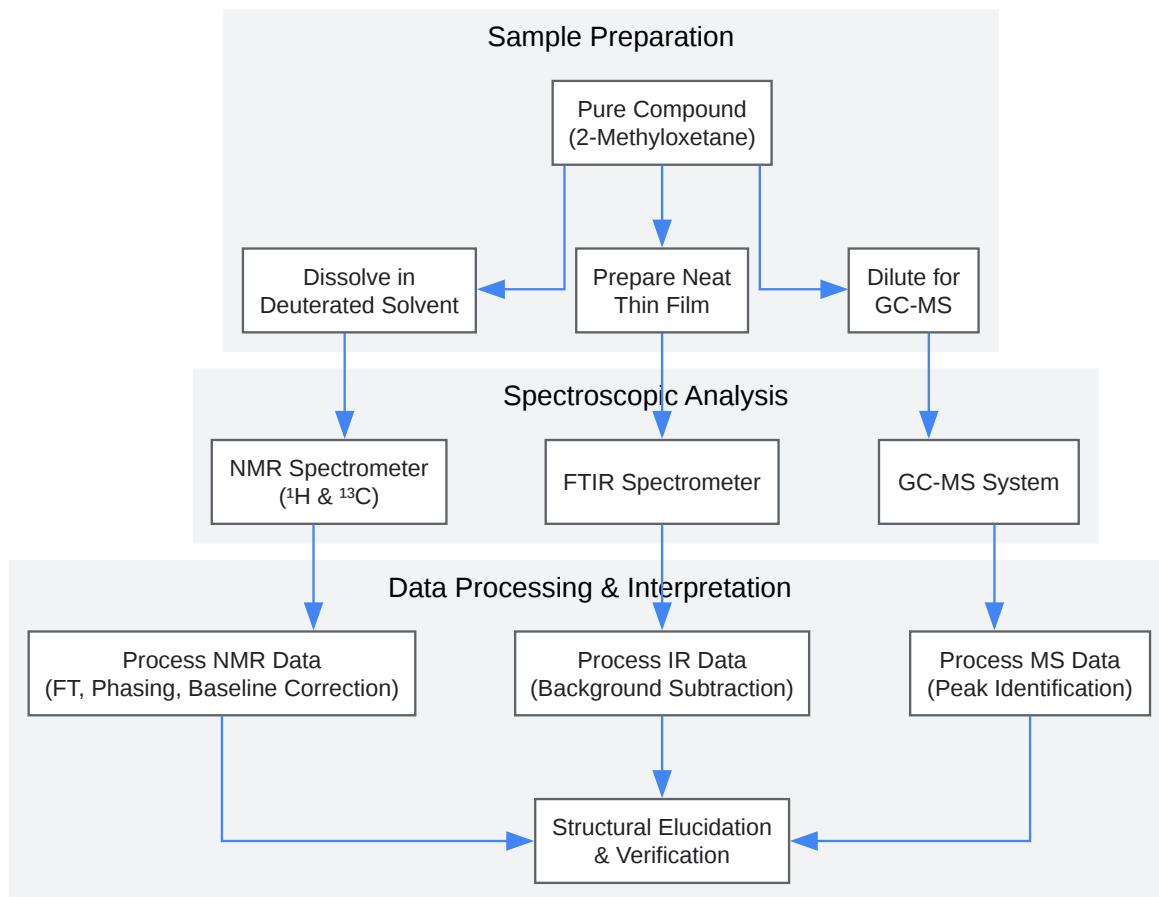
3. Mass Spectrometry (MS)

- Sample Introduction:
 - Due to its volatility, **2-methyloxetane** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
 - Inject a dilute solution of the sample (e.g., 1 μL of a 100 ppm solution in dichloromethane) into the GC inlet.
 - Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column).
- Ionization and Analysis:
 - Employ Electron Ionization (EI) at a standard energy of 70 eV.
 - The mass analyzer (e.g., a quadrupole or time-of-flight) should be scanned over a mass range of m/z 10-200.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methyloxetane**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyloxetane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110119#spectroscopic-data-nmr-ir-ms-of-2-methyloxetane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com